2-chloro-4-formylphenyl 2-naphthoate
Description
2-Chloro-4-formylphenyl 2-naphthoate is an aromatic ester compound featuring a naphthoate backbone substituted with a chlorine atom and a formyl group on the phenyl ring. For example, the metabolism of 2-naphthoate (a simpler analog lacking chloro and formyl substituents) by Burkholderia sp. JT 1500 involves intermediates such as 1-hydroxy-2-naphthoate and phthalate derivatives . The chloro and formyl groups in this compound likely influence its chemical reactivity, solubility, and biodegradability compared to unsubstituted naphthoates.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-16-9-12(11-20)5-8-17(16)22-18(21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRJGVQRPLCNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Naphthoate and Derivatives
2-Naphthoate (C₁₁H₇O₂⁻) serves as a foundational structure for derivatives like 2-chloro-4-formylphenyl 2-naphthoate. Key differences include:
- Substituent Effects: The addition of a chlorine atom (electron-withdrawing) and a formyl group (electron-withdrawing and reactive) on the phenyl ring alters the compound’s electronic properties. This may reduce susceptibility to enzymatic degradation compared to hydroxylated derivatives like 1-hydroxy-2-naphthoate, which is a known intermediate in bacterial pathways .
- Biodegradability : Studies on Burkholderia sp. JT 1500 reveal that 2-naphthoate is metabolized via a 13-step pathway to pyruvate, succinate, and acetyl-CoA . However, halogenated derivatives (e.g., chloro-substituted) are typically more resistant to microbial degradation due to steric and electronic hindrance .
1-Hydroxy-2-Naphthoate
1-Hydroxy-2-naphthoate (C₁₁H₇O₃⁻) is a hydroxylated analog of 2-naphthoate and a critical intermediate in polycyclic aromatic hydrocarbon (PAH) degradation. Comparative features include:
- Reactivity : The hydroxyl group in 1-hydroxy-2-naphthoate facilitates further oxidation to 2-carboxybenzalpyruvate, a step catalyzed by inducible enzymes in Burkholderia . In contrast, the chloro and formyl groups in this compound may block similar enzymatic activity.
- Environmental Persistence : Hydroxylated naphthoates are transient intermediates in biodegradation pathways, whereas halogenated derivatives like this compound are expected to persist longer in ecosystems .
2-Chloro-4-Formylphenyl Trifluoromethanesulfonate
Key distinctions include:
- Functional Groups : The trifluoromethanesulfonate group is a strong electron-withdrawing leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, the 2-naphthoate ester group in this compound may confer stability under physiological conditions .
- Applications : Trifluoromethanesulfonate derivatives are often used as intermediates in organic synthesis, while naphthoate esters are more relevant in biodegradation studies .
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